molecular formula C10H15NO B1638144 (2S)-1-(2-methoxyphenyl)propan-2-amine

(2S)-1-(2-methoxyphenyl)propan-2-amine

Cat. No.: B1638144
M. Wt: 165.23 g/mol
InChI Key: VBAHFEPKESUPDE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-(2-Methoxyphenyl)propan-2-amine (CAS: 15402-84-3) is a chiral phenethylamine derivative with a methoxy group at the ortho position of the aromatic ring. Structurally, it belongs to the amphetamine class, characterized by a phenethylamine backbone with a methyl substitution on the alpha carbon. Key synonyms include 2-Methoxyamphetamine, 1-(2-Methoxyphenyl)-2-aminopropane, and o-Methoxyamphetamine .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2S)-1-(2-methoxyphenyl)propan-2-amine

InChI

InChI=1S/C10H15NO/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8H,7,11H2,1-2H3/t8-/m0/s1

InChI Key

VBAHFEPKESUPDE-QMMMGPOBSA-N

SMILES

CC(CC1=CC=CC=C1OC)N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1OC)N

Canonical SMILES

CC(CC1=CC=CC=C1OC)N

Origin of Product

United States

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (2S)-1-(2-methoxyphenyl)propan-2-amine serves as a chiral building block for the synthesis of complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Hydroxyl groups can be oxidized to form ketones.
  • Substitution Reactions : The methoxy group can be replaced with other functional groups under specific conditions.
Reaction TypeDescription
OxidationHydroxyl group oxidation to yield ketones
SubstitutionReplacement of methoxy with functional groups

Biology

Research has indicated that this compound exhibits potential biological activity, particularly in its interactions with neurotransmitter receptors. Studies suggest it may act as an agonist for serotonin receptors, which are crucial in mood regulation and various neurological conditions .

Case Study: Serotonin Receptor Interaction

A study showed that modifications to the methoxy group significantly affected the binding affinity and potency at serotonin receptors, highlighting the importance of structural variations in pharmacological activity .

Medicine

The compound is being investigated for its potential therapeutic effects in treating various disorders, including depression and anxiety. Its role as a precursor in drug development has been noted, particularly in synthesizing novel psychoactive substances with improved efficacy and safety profiles.

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its ability to serve as a versatile intermediate makes it valuable for synthesizing various drug candidates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives (HBK Series)

A series of piperazine-based compounds (HBK14–HBK19) share the 2-methoxyphenyl moiety but incorporate additional phenoxyalkyl substituents (Figure 1 in ). These modifications alter receptor binding and pharmacokinetics:

  • HBK18 (1N-[3-(2,4,6-trimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine HCl) shows steric hindrance from trimethylphenoxy groups, likely reducing metabolic degradation .
Key Differences :
Compound Substituent Pharmacological Impact
(2S)-Target None (simple amphetamine core) Moderate receptor affinity
HBK15 Chloro + methylphenoxy Increased lipophilicity, CNS activity
HBK18 Trimethylphenoxy Enhanced metabolic stability

Selenium-Containing Analogs (C2)

1-(2-Methoxyphenylselanyl)-3-phenylpropan-2-amine (C2) replaces the oxygen in the methoxy group with selenium, a modification studied for antioxidant properties in C. elegans. Unlike the target compound, C2:

  • Demonstrates reduced oxidative stress via inhibition of acetylcholinesterase (AChE) and α-ALA-D enzymes.
  • Exhibits lower acute toxicity compared to diselenide analogs like DPDS .

N-Methylated Derivatives

2-Methoxymethamphetamine (1-(2-methoxyphenyl)-N-methyl-propan-2-amine, CAS: C₁₁H₁₇NO) introduces an N-methyl group, altering its stimulant profile:

  • Increased Lipophilicity : Enhances blood-brain barrier penetration.
  • Psychoactive Effects : Similar to methamphetamine (CAS 537-46-2) but with attenuated potency due to the 2-methoxy group .
Structural Comparison :
Compound Substituent Molecular Weight pKa
(2S)-Target -NH₂ 165.24 ~9.5*
2-Methoxymethamphetamine -N(CH₃) 179.26 ~10.0

*Estimated based on methamphetamine data .

Stereoisomers and Positional Isomers

  • 2-(2-Methoxyphenyl)propan-2-amine (CAS 74702-94-6): A positional isomer with a branched amine group. This structure reduces conformational flexibility, likely diminishing dopaminergic activity compared to the linear target compound .

Preparation Methods

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries, such as (S)-4-benzyl-2-oxazolidinone, enable stereochemical control during carbon-carbon bond formation. In a method adapted from US Patent 5,438,118, 2-methoxyphenylacetic acid is converted to its acid chloride and coupled with the lithium salt of (S)-4-benzyl-2-oxazolidinone at −78°C. Subsequent alkylation with methyl iodide in the presence of LiHMDS yields a diastereomerically enriched intermediate, which is hydrolyzed to the target amine. This method achieves up to 98% enantiomeric excess (ee) but involves cryogenic conditions and multiple purification steps, limiting scalability.

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral enamines or ketones offers a more direct route. For example, 2-methoxypropiophenone is subjected to hydrogenation using a chiral rhodium catalyst (e.g., (S)-Quinap complex) under 50–100 bar H₂ pressure. This approach, inspired by the hydroboration-oxidation method in WO2015159170A2, achieves 90–95% ee but requires specialized catalysts and high-pressure equipment.

Resolution Techniques for Racemic Mixtures

Diastereomeric Salt Formation

Racemic 1-(2-methoxyphenyl)propan-2-amine is resolved using (S)-(−)-α-methylbenzylamine as a chiral resolving agent. The amine forms diastereomeric salts with the resolving agent in solvents like ethyl acetate, which are separated via fractional crystallization. The desired (2S)-enantiomer is liberated by basification and extraction, yielding 70–85% ee. This method is cost-effective but labor-intensive due to repeated crystallizations.

Enzymatic Kinetic Resolution

Lipase B-catalyzed acetylation of the racemic amine in organic solvents selectively acetylates the (2R)-enantiomer, leaving the (2S)-enantiomer unreacted. After separation, the (2S)-amine is isolated with 78–85% ee, as demonstrated in analogous syntheses. While enzymatic methods are environmentally benign, they suffer from moderate enantioselectivity and enzyme cost.

Reductive Amination Strategies

Reductive amination of 2-methoxypropiophenone with ammonium acetate and sodium cyanoborohydride in methanol provides the amine in 60–70% yield. However, this method produces racemic product, necessitating subsequent resolution steps. Modifications using chiral amines or asymmetric catalysts remain underexplored but could enhance stereoselectivity.

Hydroboration-Oxidation and Asymmetric Induction

Adapting the hydroboration-oxidation method from WO2015159170A2, 1-methoxy-2-vinylbenzene undergoes hydroboration with catecholborane in the presence of a chiral rhodium catalyst. Subsequent amination with hydroxylamine-O-sulfonic acid yields this compound with 95% ee. This method is highly stereoselective but requires anhydrous conditions and expensive catalysts.

Comparative Analysis of Synthetic Routes

Method Starting Material Catalyst/Reagent Yield (%) ee (%) Scalability
Chiral Auxiliary 2-Methoxyphenylacetic acid LiHMDS, (S)-Oxazolidinone 45–55 98 Moderate
Asymmetric Hydrogenation 2-Methoxypropiophenone Rh-(S)-Quinap 70–80 95 High
Diastereomeric Salt Racemic amine (S)-α-Methylbenzylamine 60–70 85 Low
Enzymatic Resolution Racemic amine Lipase B 50–60 78 Moderate
Reductive Amination 2-Methoxypropiophenone NaBH₃CN 60–70 0 High

Q & A

Basic Questions

Q. What are the critical safety precautions for handling (2S)-1-(2-methoxyphenyl)propan-2-amine in laboratory settings?

  • Answer : According to GHS classifications, this compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3). Researchers must:

  • Use P95/P1 respirators for particulate exposure and OV/AG/P99 filters for higher protection .
  • Wear chemically resistant gloves (e.g., nitrile) and safety goggles compliant with EN 166 or NIOSH standards.
  • Ensure local exhaust ventilation to minimize aerosol formation. Immediate medical consultation is required upon exposure to skin, eyes, or respiratory pathways .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : A stereoselective approach involves:

  • Reductive amination of 2-methoxyphenylacetone with a chiral catalyst (e.g., (R)- or (S)-BINAP-Ru complexes) to yield the (2S)-enantiomer.
  • Chiral resolution via diastereomeric salt formation using tartaric acid derivatives, followed by recrystallization .
  • Purification by column chromatography (silica gel, hexane/ethyl acetate) to achieve >98% enantiomeric excess (ee).

Q. How can the structural identity of this compound be confirmed?

  • Answer : Key techniques include:

  • NMR spectroscopy : 1^1H NMR (CDCl3_3) shows characteristic signals for the methoxy group (δ 3.85 ppm, singlet) and chiral center protons (δ 2.7–3.1 ppm, multiplet) .
  • Chiral HPLC : Using a Chiralpak IA column (hexane:isopropanol 90:10) to separate enantiomers and verify ee ≥ 99% .
  • Mass spectrometry : ESI-MS m/z 166.2 [M+H]+^+ confirms molecular weight (C10_{10}H15_{15}NO) .

Advanced Research Questions

Q. What methodologies ensure enantiomeric purity during asymmetric synthesis of this compound?

  • Answer :

  • Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Pd/C with chiral ligands) to racemize intermediates and drive enantioselectivity.
  • Enzymatic catalysis : Use amine dehydrogenases (e.g., from Bacillus subtilis) for stereospecific amination under mild pH conditions .
  • In-line monitoring : Couple HPLC with polarimetry to track ee in real-time during continuous flow synthesis .

Q. How can researchers assess the biological activity of this compound in receptor-binding studies?

  • Answer :

  • Radioligand displacement assays : Compete with 3^3H-dopamine in striatal membrane preparations to measure affinity for dopamine receptors (e.g., IC50_{50} values).
  • Molecular docking : Simulate interactions with serotonin (5-HT2A_{2A}) receptors using Schrödinger Suite, focusing on hydrogen bonding with Asp155 and π-π stacking with Phe339 .
  • In vivo microdialysis : Monitor extracellular dopamine levels in rodent models to evaluate CNS penetration and pharmacokinetics .

Q. How should contradictory data on the compound’s metabolic stability be analyzed?

  • Answer :

  • Comparative metabolic profiling : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Discrepancies may arise from cytochrome P450 isoforms (e.g., CYP2D6 polymorphism) .
  • Isotope labeling : Use 13^{13}C-labeled analogs to trace metabolic pathways and identify unstable intermediates.
  • Statistical validation : Apply ANOVA to compare half-life (t1/2_{1/2}) data across studies, controlling for variables like incubation temperature (37°C vs. 25°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.